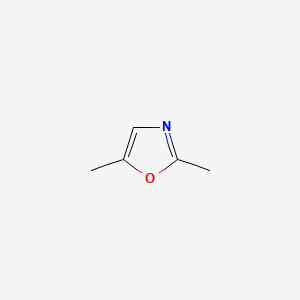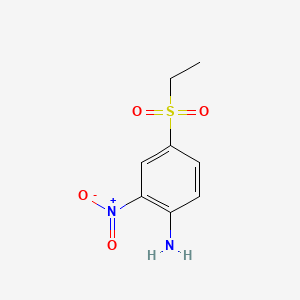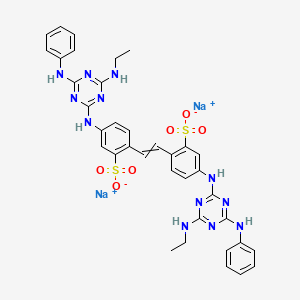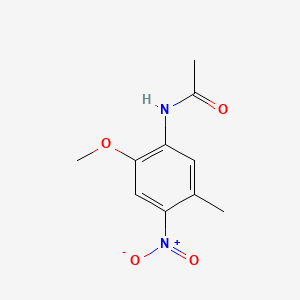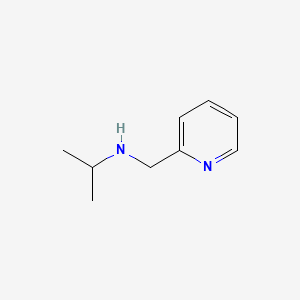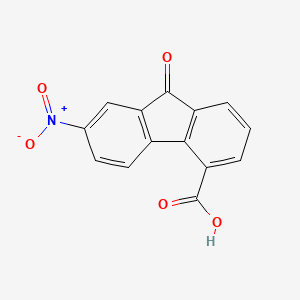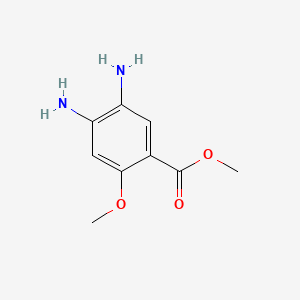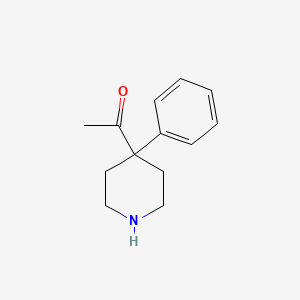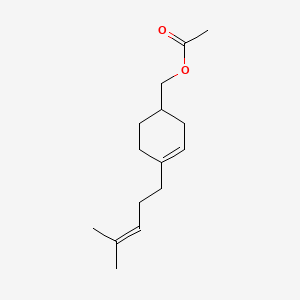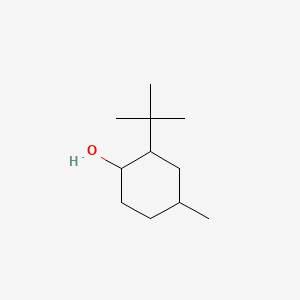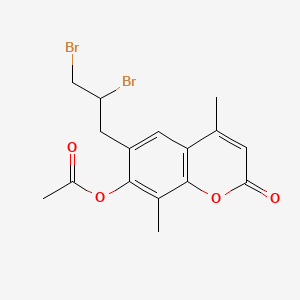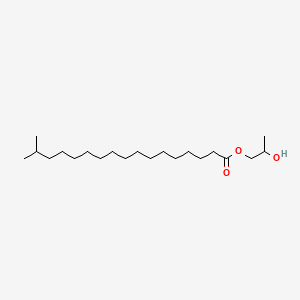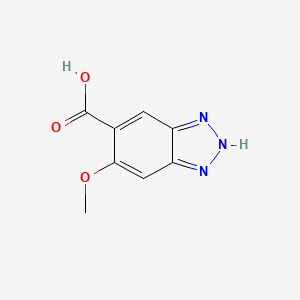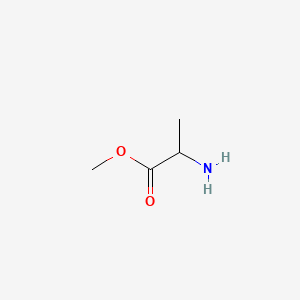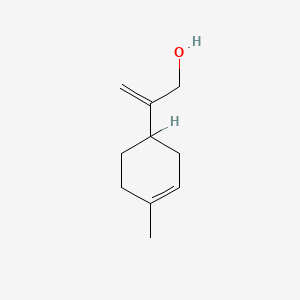
4-Methyl-beta-methylenecyclohex-3-ene-1-ethanol
Descripción general
Descripción
(R)-p-Mentha-1, 8-dien-10-ol, also known as 1, 8-menthadien-9-ol or limonene-10-ol, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes (R)-p-Mentha-1, 8-dien-10-ol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, (R)-p-mentha-1, 8-dien-10-ol is primarily located in the cytoplasm. Outside of the human body, (R)-p-mentha-1, 8-dien-10-ol can be found in lovage. This makes (R)-p-mentha-1, 8-dien-10-ol a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Synthesis Techniques
- A novel strategy for synthesizing substituted benzenes from a similar compound, 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol, has been developed, showcasing the potential for chemical modifications and derivations of similar compounds for various applications (Das et al., 2009).
Spectroscopy and Solvent Studies
- Research on 4-methyl-2,6-dicarbomethoxyphenol, a compound with structural similarities, explored its spectral response in microheterogeneous media, shedding light on mechanisms of acid-base reactions in biological systems (Misra et al., 2011).
Terpenoid Synthesis
- A method involving (S)-4-hydroxy-2-methylcyclopent-2-en-1-one, a structurally related compound, was developed for terpenoid synthesis, highlighting potential uses in synthesizing natural products and pharmaceuticals (Michalak & Wicha, 2014).
Enantioselective Hydrolysis
- The hydrolysis of 1-(3’,4’-methylenedioxyphenyl)ethyl acetate, a related compound, was optimized for enantioselective synthesis, useful in pharmaceutical applications (Liu et al., 2014).
Alcohol-Oxidation Reactions
- Investigations into the oxidation of alcohols like 1-phenylethyl alcohol and cyclohexanol, which share structural features, provide insights into novel pathways and kinetics relevant to industrial and environmental chemistry (Li et al., 2013).
Molecular Interactions
- Studies on ethanol and cholesterol in organic solvents revealed specific interactions, contributing to understanding molecular mechanisms in biological systems (Daragan et al., 2000).
Propiedades
Número CAS |
3269-90-7 |
|---|---|
Nombre del producto |
4-Methyl-beta-methylenecyclohex-3-ene-1-ethanol |
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
2-(4-methylcyclohex-3-en-1-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-8-3-5-10(6-4-8)9(2)7-11/h3,10-11H,2,4-7H2,1H3 |
Clave InChI |
UIMAEYMKYMNCGW-UHFFFAOYSA-N |
SMILES |
CC1=CCC(CC1)C(=C)CO |
SMILES canónico |
CC1=CCC(CC1)C(=C)CO |
Densidad |
0.955-0.977 (20°) |
Otros números CAS |
3269-90-7 38142-45-9 |
Descripción física |
Colourless to pale yellow liquid; Clean citrus aroma with mint undertones |
Solubilidad |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


